molecular formula C9H10BrN3 B2686441 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine CAS No. 24810-29-5

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2686441
CAS No.: 24810-29-5
M. Wt: 240.104
InChI Key: ISPNMRVYCBNKHM-UHFFFAOYSA-N
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Description

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C9H10BrN3 It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1-ethyl-1H-1,3-benzodiazol-2-amine. One common method includes the reaction of 1-ethyl-1H-1,3-benzodiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position of the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-methyl-1H-1,3-benzodiazol-2-amine
  • 6-bromo-1-ethyl-1H-benzimidazol-2-amine
  • 1H-Benzimidazol-2-amine, 6-bromo-1-ethyl-

Uniqueness

6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and development .

Biological Activity

6-Bromo-1-ethyl-1H-1,3-benzodiazol-2-amine (C₉H₁₀BrN₃) is a heterocyclic organic compound that belongs to the class of 1,3-benzodiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antineoplastic (cancer-fighting) and antifilarial (anti-parasitic) agent. The structural features of this compound, including the bromine atom and ethyl group, are believed to enhance its biological activity by influencing its interactions with various biological targets.

Structural Characteristics

The compound features:

  • Bromine atom at the 6th position of the benzodiazole ring.
  • Amine group (NH₂) at the 2nd position.
  • Ethyl group (CH₂CH₃) attached to the nitrogen atom at the 1st position.

These modifications are crucial for its solubility and bioavailability compared to other similar compounds.

Antineoplastic Properties

Research indicates that derivatives of this compound exhibit significant antineoplastic activity. A study highlighted a series of related compounds that demonstrated effective inhibition of cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC₅₀ values for several derivatives ranged from 10 to 33 nM, indicating potent antiproliferative effects .

Compound NameIC₅₀ (nM)Cancer Type
Compound 9h10MCF-7
Compound 9q23MDA-MB-231
CA-43.9MCF-7

Antifilarial Activity

In addition to its anticancer properties, this compound has shown promising antifilarial activity. Studies have indicated that certain derivatives can inhibit the growth of filarial parasites, potentially offering a new avenue for treatment against parasitic infections .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may inhibit various enzymes or disrupt cellular processes that lead to its antimicrobial or anticancer effects. For example, interactions with protein targets such as STAT3 have been explored, revealing that certain structural modifications can alter binding affinities and biological efficacy .

Case Studies

Several case studies have investigated the biological activities of compounds related to 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amines:

  • Antiproliferative Activity : A study on structurally similar compounds demonstrated their ability to inhibit tubulin polymerization in vitro, leading to cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict how these compounds interact with specific proteins associated with cancer progression and parasitic infections. These studies provide insights into optimizing chemical structures for enhanced activity .

Properties

IUPAC Name

6-bromo-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPNMRVYCBNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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